Cas no 2137095-91-9 (N-benzyl-2-nitro-N-(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide)
![N-benzyl-2-nitro-N-(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2137095-91-9x500.png)
N-benzyl-2-nitro-N-(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2137095-91-9
- EN300-1169695
- N-benzyl-2-nitro-N-(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
-
- インチ: 1S/C19H21N7O4S/c27-26(28)17-10-4-5-11-18(17)31(29,30)25(13-15-7-2-1-3-8-15)19-21-22-23-24(19)14-16-9-6-12-20-16/h1-5,7-8,10-11,16,20H,6,9,12-14H2/t16-/m0/s1
- InChIKey: YLARDIGCVUVORV-INIZCTEOSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(N(CC1C=CC=CC=1)C1=NN=NN1C[C@@H]1CCCN1)(=O)=O
計算された属性
- 精确分子量: 443.13757335g/mol
- 同位素质量: 443.13757335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 31
- 回転可能化学結合数: 7
- 複雑さ: 707
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 147Ų
N-benzyl-2-nitro-N-(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1169695-1.0g |
2137095-91-9 | 1g |
$0.0 | 2023-06-08 | |||
Enamine | EN300-1169695-2500mg |
2137095-91-9 | 2500mg |
$3080.0 | 2023-10-03 | |||
Enamine | EN300-1169695-5000mg |
2137095-91-9 | 5000mg |
$4557.0 | 2023-10-03 | |||
Enamine | EN300-1169695-500mg |
2137095-91-9 | 500mg |
$1509.0 | 2023-10-03 | |||
Enamine | EN300-1169695-250mg |
2137095-91-9 | 250mg |
$1447.0 | 2023-10-03 | |||
Enamine | EN300-1169695-10000mg |
2137095-91-9 | 10000mg |
$6758.0 | 2023-10-03 | |||
Enamine | EN300-1169695-50mg |
2137095-91-9 | 50mg |
$1320.0 | 2023-10-03 | |||
Enamine | EN300-1169695-1000mg |
2137095-91-9 | 1000mg |
$1572.0 | 2023-10-03 | |||
Enamine | EN300-1169695-100mg |
2137095-91-9 | 100mg |
$1384.0 | 2023-10-03 |
N-benzyl-2-nitro-N-(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
N-benzyl-2-nitro-N-(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamideに関する追加情報
Comprehensive Analysis of N-benzyl-2-nitro-N-(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide (CAS No. 2137095-91-9)
The compound N-benzyl-2-nitro-N-(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide (CAS No. 2137095-91-9) is a structurally complex sulfonamide derivative that has garnered significant interest in pharmaceutical and biochemical research. Its unique molecular architecture, featuring a benzyl group, a nitro substituent, and a tetrazole ring linked to a pyrrolidine moiety, makes it a promising candidate for drug discovery. Researchers are particularly intrigued by its potential applications in modulating enzyme activity and targeting specific biological pathways.
In recent years, the demand for novel sulfonamide-based compounds has surged due to their versatility in medicinal chemistry. The presence of the tetrazole ring in this compound is noteworthy, as tetrazoles are known for their bioisosteric properties, often serving as carboxylic acid mimics. This characteristic enhances the compound's metabolic stability and bioavailability, making it a valuable scaffold for designing new therapeutics. Additionally, the nitro group introduces electron-withdrawing effects, which can influence the compound's reactivity and binding affinity.
The pyrrolidine moiety in N-benzyl-2-nitro-N-(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide adds another layer of complexity. Pyrrolidine rings are commonly found in bioactive molecules due to their conformational rigidity and ability to participate in hydrogen bonding. The stereochemistry at the (2S)-pyrrolidin-2-yl position further underscores the importance of chirality in drug design, as enantiomeric purity can significantly impact pharmacological activity.
From a synthetic perspective, the preparation of this compound involves multi-step organic transformations, including sulfonylation, alkylation, and cyclization reactions. Advanced techniques such as HPLC purification and NMR spectroscopy are essential for characterizing its purity and structural integrity. The compound's CAS No. 2137095-91-9 serves as a unique identifier, facilitating accurate referencing in scientific literature and regulatory documents.
Current trends in drug development emphasize the need for targeted therapies and small-molecule inhibitors, both of which align with the potential applications of this compound. Its structural features suggest possible interactions with proteases, kinases, or G-protein-coupled receptors (GPCRs), which are critical targets in treating various diseases. Moreover, the compound's lipophilicity and molecular weight fall within the desirable range for oral bioavailability, a key consideration in preclinical studies.
In the context of AI-driven drug discovery, compounds like N-benzyl-2-nitro-N-(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide are often screened using machine learning algorithms to predict their binding affinities and off-target effects. This approach accelerates the identification of lead compounds and reduces the time and cost associated with traditional high-throughput screening methods.
Environmental and safety considerations are also paramount when working with such compounds. While N-benzyl-2-nitro-N-(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is not classified as hazardous, proper handling protocols must be followed to ensure workplace safety. Researchers are encouraged to consult SDS (Safety Data Sheets) and adhere to Good Laboratory Practices (GLP) when conducting experiments.
In summary, N-benzyl-2-nitro-N-(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide (CAS No. 2137095-91-9) represents a fascinating example of modern medicinal chemistry. Its intricate structure, combined with its potential therapeutic applications, makes it a subject of ongoing research. As the scientific community continues to explore its properties, this compound may pave the way for innovative treatments in areas such as oncology, neurology, and infectious diseases.
2137095-91-9 (N-benzyl-2-nitro-N-(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide) Related Products
- 1400645-33-1(Methyl (4-bromo-2-carbamoyl-phenoxy)acetate)
- 938458-79-8(4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid)
- 2228860-90-8(2-fluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-ol)
- 1805171-10-1(3-(Aminomethyl)-4-bromo-2-(difluoromethyl)-5-nitropyridine)
- 896378-91-9(8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane)
- 1500958-16-6(2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro-)
- 2229141-56-2(tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate)
- 1184221-15-5(N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine)
- 892759-37-4(3-3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl-8-ethoxy-2H-chromen-2-one)
- 1260666-60-1(Methyl 6-amino-4-chloronicotinate)




